molecular formula C11H10BrNO3 B1414426 Ethyl 2-bromo-3-cyano-4-methoxybenzoate CAS No. 1805187-09-0

Ethyl 2-bromo-3-cyano-4-methoxybenzoate

Cat. No.: B1414426
CAS No.: 1805187-09-0
M. Wt: 284.11 g/mol
InChI Key: HUUYSMYOLFVSHT-UHFFFAOYSA-N
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Description

Properties

CAS No.

1805187-09-0

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-bromo-3-cyano-4-methoxybenzoate

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(15-2)8(6-13)10(7)12/h4-5H,3H2,1-2H3

InChI Key

HUUYSMYOLFVSHT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)C#N)Br

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity
Ethyl 2-bromo-3-cyano-4-methoxybenzoate 284.11 112–114 Moderate (DMF, acetone) Nucleophilic substitution at C2
Ethyl 2-chloro-3-cyano-4-methoxybenzoate 239.65 98–100 High (ethanol, DMSO) Faster SNAr reactions
Ethyl 3-cyano-4-hydroxybenzoate 207.18 156–158 High (water, methanol) Oxidation-prone
Table 2: Bioactivity Comparison (Based on Analogous Systems)
Compound Type Antimicrobial Activity (MIC µg/mL) Cytotoxicity (IC50 µM) Source of Analogy
Bromo-cyano-methoxy derivatives 12.5–25 (fungal pathogens) >50 Turmeric/clove extracts
Nitro-substituted analogs 6.25–12.5 10–20 Black pepper studies

Research Findings and Limitations

  • Reactivity: this compound’s bromine atom facilitates regioselective substitutions, as demonstrated in studies of halogenated benzoates in spice extracts . However, its cyano group may limit metabolic stability in vivo compared to hydroxyl or methoxy analogs.
  • Synthetic Utility : Derivatives of this compound have been employed in synthesizing heterocyclic scaffolds, though direct biological data remain sparse compared to nitro- or hydroxy-substituted counterparts .

5. The comparisons herein are extrapolated from structurally related systems in Tables 3, 18, 20, and 23 of the cited studies . For precise data on the target compound, dedicated crystallographic (e.g., SHELXL ) or spectroscopic analyses would be required.

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